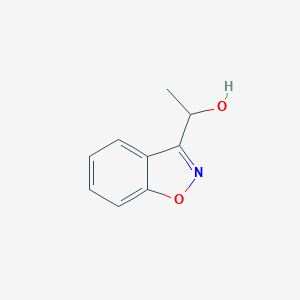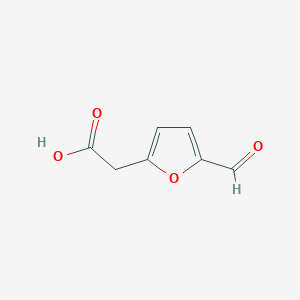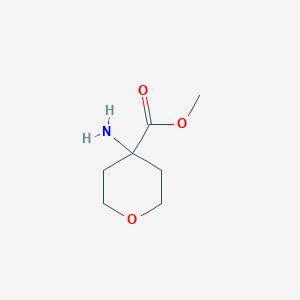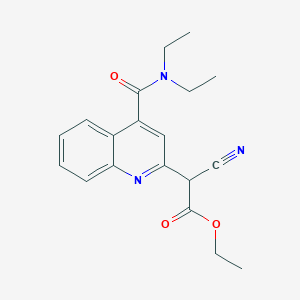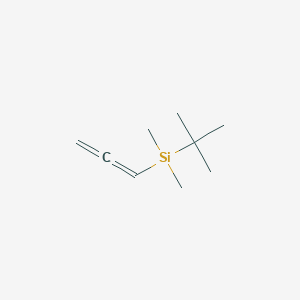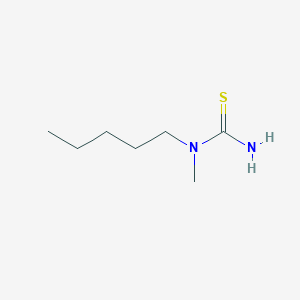
N-methyl-N-pentylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-pentylthiourea (MET) is a chemical compound that belongs to the thiourea family. It is a white crystalline solid that is soluble in water and organic solvents. MET has been extensively used in scientific research due to its unique properties, such as its ability to inhibit certain enzymes and its potential applications in drug discovery.
Mecanismo De Acción
The mechanism of action of N-methyl-N-pentylthiourea is not fully understood, but it is believed to involve the formation of a complex between the compound and the active site of the enzyme. This complex then inhibits the enzyme's activity, leading to a decrease in the production of the enzyme's substrate.
Efectos Bioquímicos Y Fisiológicos
N-methyl-N-pentylthiourea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a positive effect on cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-N-pentylthiourea in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific role of these enzymes in various biological processes. However, one limitation of using N-methyl-N-pentylthiourea is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-methyl-N-pentylthiourea in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. N-methyl-N-pentylthiourea has been shown to inhibit the activity of acetylcholinesterase, which is a target for drugs used to treat Alzheimer's disease. Another potential application is in the study of the role of carbonic anhydrase in various diseases, such as cancer and glaucoma. N-methyl-N-pentylthiourea has been shown to inhibit the activity of carbonic anhydrase, which can be used to study the role of this enzyme in these diseases.
Métodos De Síntesis
N-methyl-N-pentylthiourea can be synthesized through a simple and straightforward method involving the reaction of N-methylthiourea and n-pentylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-methyl-N-pentylthiourea has been widely used in scientific research as a tool for studying the role of enzymes in various biological processes. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This inhibition can be used to study the physiological and biochemical effects of these enzymes and their role in various diseases.
Propiedades
Número CAS |
169789-46-2 |
|---|---|
Nombre del producto |
N-methyl-N-pentylthiourea |
Fórmula molecular |
C7H16N2S |
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
1-methyl-1-pentylthiourea |
InChI |
InChI=1S/C7H16N2S/c1-3-4-5-6-9(2)7(8)10/h3-6H2,1-2H3,(H2,8,10) |
Clave InChI |
WNATTZPFYNVZQG-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)C(=S)N |
SMILES canónico |
CCCCCN(C)C(=S)N |
Sinónimos |
Thiourea, N-methyl-N-pentyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)
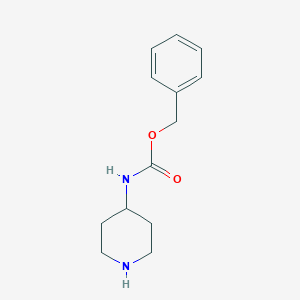
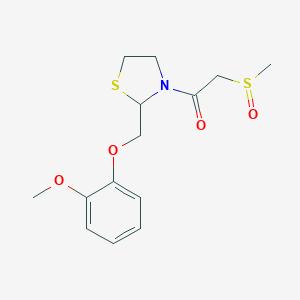
![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)
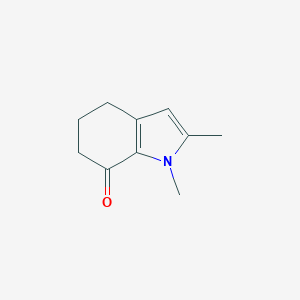
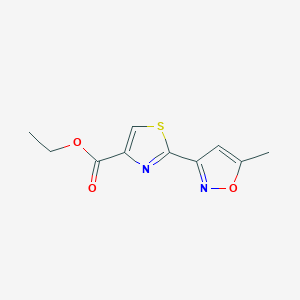
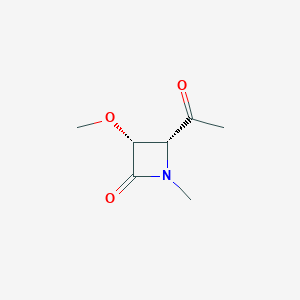
![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)
